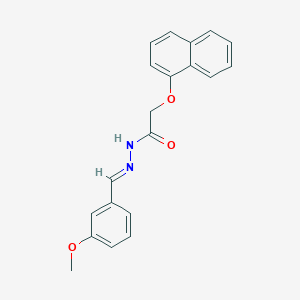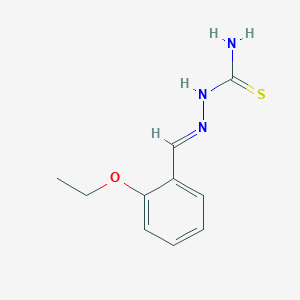![molecular formula C23H19NO3 B11988847 Ethyl 1-benzoyl-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate CAS No. 302913-62-8](/img/structure/B11988847.png)
Ethyl 1-benzoyl-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of ethyl 1-benzoyl-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate typically involves the reaction of lepidine with different phenacyl bromides in acetone at room temperature to form quaternary salts of lepidine . These salts are then treated with electron-deficient ethyl propiolate and dimethyl-but-2-yne-dioate in the presence of anhydrous potassium carbonate (K2CO3) and dimethylformamide (DMF) solvent to obtain the desired compound . The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Chemical Reactions Analysis
Ethyl 1-benzoyl-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce pyrroloquinoline derivatives with different substituents .
Scientific Research Applications
In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has shown promising results as an antimicrobial and antimalarial agent . In medicine, it is being investigated for its potential use in the treatment of tuberculosis and other infectious diseases . Additionally, this compound has applications in the industry as a precursor for the synthesis of functional materials with useful properties .
Mechanism of Action
The mechanism of action of ethyl 1-benzoyl-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting the activity of certain enzymes and proteins involved in the growth and proliferation of microorganisms . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interfere with the synthesis of nucleic acids and proteins in bacterial cells .
Comparison with Similar Compounds
Ethyl 1-benzoyl-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate is unique compared to other similar compounds due to its specific structure and functional groups. Similar compounds include ethyl 1-(substituted benzoyl)-5-methylpyrrolo[1,2-a]quinoline-3-carboxylates and dimethyl 1-(substituted benzoyl)-5-methylpyrrolo[1,2-a]quinoline-2,3-dicarboxylates . These compounds share a similar core structure but differ in their substituents and functional groups, which can significantly affect their biological activities and applications .
Properties
CAS No. |
302913-62-8 |
|---|---|
Molecular Formula |
C23H19NO3 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
ethyl 1-benzoyl-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate |
InChI |
InChI=1S/C23H19NO3/c1-3-27-23(26)18-14-21(22(25)16-7-5-4-6-8-16)24-19-11-9-15(2)13-17(19)10-12-20(18)24/h4-14H,3H2,1-2H3 |
InChI Key |
AWSNEOYSHTXRGN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=CC3=C(N2C(=C1)C(=O)C4=CC=CC=C4)C=CC(=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11988789.png)



![N'-[(E)-(2-fluorophenyl)methylidene]isonicotinohydrazide](/img/structure/B11988805.png)
![1-Tert-butyl-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B11988816.png)
![(2E)-2-cyano-3-[5-(3-nitrophenyl)-2-furyl]-2-propenoic acid](/img/structure/B11988820.png)
![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 4-{[(4-methylphenyl)sulfonyl]amino}butanoate](/img/structure/B11988826.png)
![9-Chloro-2-phenyl-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1'-cyclohexane]](/img/structure/B11988833.png)
